6-Decylubiquinol can be derived from natural sources or synthesized in the laboratory. It is primarily found in various biological membranes, especially in animal tissues where it contributes to the mitochondrial respiratory chain. The compound can also be synthesized through chemical methods that involve the reduction of its corresponding ubiquinone.
6-Decylubiquinol is classified as a coenzyme Q and is specifically identified as an alkyl-substituted benzoquinone. It falls under the broader category of lipid-soluble vitamins and antioxidants, given its ability to participate in redox reactions and protect cellular components from oxidative damage.
The synthesis of 6-Decylubiquinol can be achieved through various methods, including:
The chemical reduction method generally involves dissolving 6-Decylubiquinone in an appropriate solvent (e.g., ethanol) and adding the reducing agent under an inert atmosphere. The reaction is monitored using techniques such as thin-layer chromatography to confirm the conversion to 6-Decylubiquinol.
The molecular formula for 6-Decylubiquinol is C_{19}H_{32}O_{2}. Its structure features a long hydrophobic decyl chain that enhances its solubility in lipid membranes, making it an effective electron carrier within mitochondrial membranes.
6-Decylubiquinol participates in several critical biochemical reactions:
The redox potential of 6-Decylubiquinol allows it to effectively participate in electron transfer reactions, which are crucial for ATP synthesis during oxidative phosphorylation. Kinetic studies often utilize spectrophotometric methods to analyze these reactions quantitatively.
The mechanism by which 6-Decylubiquinol functions involves:
Research indicates that alterations in levels of 6-Decylubiquinol can significantly impact mitochondrial function and energy metabolism, highlighting its importance in bioenergetics.
Relevant data includes studies showing that higher concentrations of 6-Decylubiquinol correlate with increased mitochondrial efficiency and reduced oxidative stress markers.
6-Decylubiquinol has several important applications in scientific research and medicine:
The development of synthetic ubiquinone analogues arose from the need to overcome the physicochemical limitations of endogenous coenzyme Q10 (CoQ10) in experimental systems. CoQ10's extreme hydrophobicity and high molecular weight hindered its utility in in vitro studies, particularly in investigations of mitochondrial electron transport mechanisms [1] [3]. Decylubiquinone (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone), initially synthesized in the late 20th century, emerged as a pivotal research tool due to its truncated 10-carbon alkyl side chain, which replaced the long isoprenoid tail of CoQ10 [3] [7]. This structural modification significantly enhanced aqueous solubility while preserving the redox-active benzoquinone head group essential for electron acceptance and donation.
Early biochemical studies revealed that decylubiquinone could penetrate mitochondrial membranes unaided and participate in electron transfer reactions [1] [7]. Its reduced form, 6-decylubiquinol, became particularly valuable for investigating Complex III (cytochrome bc1 complex) function due to its ability to donate electrons directly to this complex. The analogue's discovery coincided with growing interest in mitochondrial diseases and aging research, where it served as a tool to dissect the consequences of impaired electron flux. Importantly, studies in Mclk1 knockout models—which lack endogenous ubiquinone—demonstrated that decylubiquinone could partially sustain respiration, though less efficiently than native UQ with isoprenoid chains [7]. This highlighted the biological relevance of side chain length in quinone function.
Table 1: Key Structural Differences Between CoQ10 and Synthetic Decylubiquinone/Decylubiquinol
Feature | Endogenous CoQ10 | 6-Decylubiquinol |
---|---|---|
Quinone Ring Structure | 2,3-dimethoxy-5-methyl-1,4-benzoquinone | Identical to CoQ10 |
Side Chain | 10 isoprene units (50 carbons) | Saturated 10-carbon alkyl chain |
Molecular Weight | High (~863 Da) | Reduced (~418 Da) |
Solubility in Aqueous Systems | Extremely low | Moderate |
Primary Research Use | Physiological standard | In vitro mechanistic studies |
6-Decylubiquinol functions within the mitochondrial electron transport chain (ETC) through the same fundamental redox chemistry as endogenous CoQ10. Both molecules undergo reversible two-electron transitions between oxidized (ubiquinone) and reduced (ubiquinol) states, facilitating electron shuttling between Complexes I/II and Complex III (the Q cycle) [5] [8]. However, structural differences confer distinct biochemical properties. The saturated decyl side chain of 6-decylubiquinol lacks the kinks and steric bulk of CoQ10’s isoprenoid chain, potentially altering its mobility within the lipid bilayer and its binding affinity to ETC complexes [1] [6].
Spectrophotometric assays using isolated mitochondria demonstrated that 6-decylubiquinol effectively donates electrons to Complex III, supporting cytochrome c reduction. Nevertheless, kinetic analyses revealed subtle differences: The shorter side chain reduces the molecule's partition coefficient into mitochondrial membranes compared to CoQ10, potentially influencing its local concentration at catalytic sites [7]. Furthermore, studies with Complex I preparations showed that decylubiquinone induces conformational changes in the enzyme's binding pocket, mimicking endogenous UQ binding more closely than other analogues like coenzyme Q1 [1] [6]. This property made it superior for investigating Complex I kinetics and inhibition mechanisms.
In the context of the Q cycle (within Complex III), 6-decylubiquinol participates in bifurcated electron transfer: One electron reduces cytochrome c1 via the Rieske iron-sulfur protein, while the other reduces a bound ubiquinone to semiquinone at the Qi site [8]. This mechanism, conserved with CoQ10, underscores its functional fidelity despite structural simplification. Critically, while extra-mitochondrial oxidoreductases (e.g., thioredoxin reductase) reduce ubiquinone in other cellular compartments, 6-decylubiquinol’s primary research application remains focused on mitochondrial ETC studies due to its efficient integration into inner membrane redox circuits [8].
6-Decylubiquinol has proven instrumental in elucidating mitochondrial dysfunction in experimental models of disease, particularly those involving impaired electron transport and elevated oxidative stress. Its application extends across neurological, cardiovascular, and metabolic pathologies characterized by bioenergetic failure.
Neurodegenerative Research: In isolated rat brain synaptosomes (nerve terminals), decylubiquinone (50 µM) significantly increased Complex I/III activity by 64% and Complex II/III activity by 80% [1] [3]. Crucially, it attenuated the decline in oxygen consumption induced by the Complex III inhibitor myxothiazol. This "rescue" effect demonstrated its ability to bypass ETC inhibition, suggesting therapeutic potential for conditions like Parkinson's disease where Complex I deficiency is implicated [1]. The compound also increased the "inhibition threshold" of ETC complexes—the degree of inhibition tolerable before flux impairment—by 25-50%, indicating enhanced respiratory reserve capacity [1].
Cardiovascular Disease: Mitochondrial dysfunction in atrial fibrillation involves selective downregulation of Complexes I and II. Studies on human atrial tissue showed impaired NADH:O2 oxidoreductase activity. Here, 6-decylubiquinol serves as a diagnostic probe: Its utilization in Complex I activity assays (as NADH-decylubiquinone oxidoreductase) quantifies functional deficits independent of upstream dehydrogenase limitations [10]. This application revealed significantly reduced rotenone-sensitive Complex I activity in AF patients versus controls (0.06 vs. 0.09 nmol/min/CS activity) [10]. Furthermore, decylubiquinone inhibits the mitochondrial permeability transition pore (MPTP)—a key mediator of ischemia-reperfusion injury—at concentrations of 100 µM, stabilizing calcium retention capacity in liver mitochondria [4]. This positions it as a mechanistic tool for studying cardiac ischemic damage.
Metabolic and Oxidative Stress Studies: In models of metabolic syndrome, mitochondrial oxidative stress arises from excessive reactive oxygen species (ROS) production at impaired ETC complexes. 6-Decylubiquinol’s role extends beyond electron transfer: As a redox-active antioxidant, it can directly quench lipid peroxyl radicals, potentially mitigating oxidative damage [5] [9]. Its application in isolated systems demonstrates how enhancing electron flux can reduce electron leakage and superoxide generation, particularly at Complexes I and III [9] [10].
Table 2: Research Applications of 6-Decylubiquinol in Disease Models
Pathology | Experimental Findings | Mechanistic Insight |
---|---|---|
Neurodegeneration | ↑ Complex I/III (64%) & II/III (80%) activity; ↑ inhibition thresholds for Complex I/III [1] | Bypasses ETC inhibition; enhances respiratory reserve capacity |
Atrial Fibrillation | ↓ Complex I activity in human tissue; diagnostic probe for ETC deficits [10] | Quantifies site-specific electron transport chain dysfunction |
Ischemia-Reperfusion | Inhibits MPTP opening at 100 µM; stabilizes Ca²⁺ retention [4] | Protects mitochondrial integrity during oxidative stress |
Metabolic Dysfunction | Reduces mitochondrial superoxide leakage in insulin-resistant models [5] [9] | Enhances electron flux efficiency; antioxidant recycling |
The compound's utility in these diverse contexts underscores its value not merely as a CoQ10 surrogate, but as a versatile pharmacophore for probing mitochondrial resilience and developing therapies targeting bioenergetic deficits in age-related and degenerative diseases [1] [9] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: